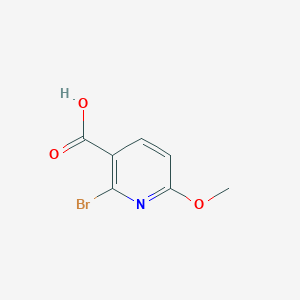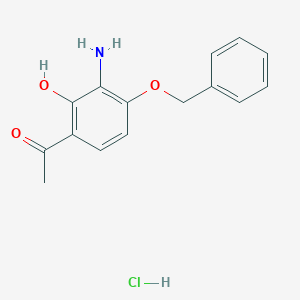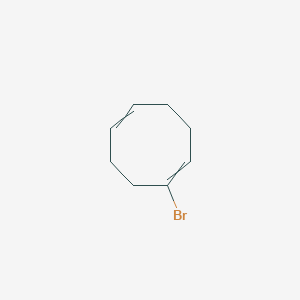
1,5-Cyclooctadiene, 1-bromo-
Descripción general
Descripción
1,5-Cyclooctadiene, also known as COD, is a cyclic hydrocarbon with the chemical formula C8H12 . It is a colorless liquid with a strong odor . There are three configurational isomers with this structure, that differ by the arrangement of the four C–C single bonds adjacent to the double bonds .
Synthesis Analysis
1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst . It was also used as a catalyst in the synthesis of aminoindene derivatives by the [3+2] annulation of ketimines with internal and terminal alkynes .
Molecular Structure Analysis
The molecular weight of 1,5-Cyclooctadiene is 108.1809 . It has three configurational isomers that differ by the arrangement of the four C–C single bonds adjacent to the double bonds . Quantum-mechanical and molecular mechanics conformational analysis of 1,5-cyclooctadiene has been conducted .
Chemical Reactions Analysis
The highly strained trans,trans-diolefin (E,E)-1,5-cyclooctadiene can perform efficiently two different click reactions at fast reaction rates . It is capable of first undergoing [3+2] cycloadditions with 1,3-dipoles at a reaction rate comparable to that of strained cyclooctynes .
Physical And Chemical Properties Analysis
1,5-Cyclooctadiene is a colorless liquid with a density of 0.882 g/mL . It has a melting point of -69 °C and a boiling point of 150 °C . The refractive index (nD) is 1.493 .
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Systems
1-Bromocycloocta-1,5-diene is used as a starting material for synthesizing complex bicyclic systems. For instance, its monobromination followed by cyclopropanation has been employed to create endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. These compounds are further processed to form alcohols and aldehydes, which are crucial intermediates for constructing polycyclic compounds .
N-Heterocyclic Carbene (NHC) Complex Synthesis
This compound plays a role in the synthesis of NHC complexes with transition metals. The presence of a diene moiety in 1-bromocycloocta-1,5-diene is essential for the formation of rhodium and ruthenium complexes, which are significant in catalysis and organic synthesis .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromocycloocta-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINPZWCMNJNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(CCC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849956 | |
| Record name | 1-Bromocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Cyclooctadiene, 1-bromo- | |
CAS RN |
57559-44-1 | |
| Record name | 1-Bromocycloocta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 1-bromocycloocta-1,5-diene upon exposure to light?
A1: Unlike its fluoro-substituted counterpart, 1-bromocycloocta-1,5-diene does not undergo photocyclization to form the tricyclic product. Instead, the research indicates that it undergoes fission of the carbon-bromine bond []. This suggests that the presence of the bromine atom significantly alters the photochemical reactivity compared to 1-fluorocycloocta-1,5-diene. Further research is needed to fully understand the photodecomposition products and mechanism involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




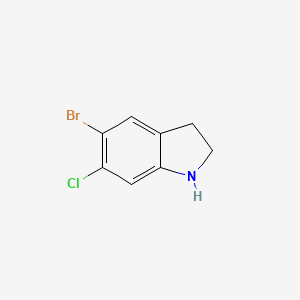
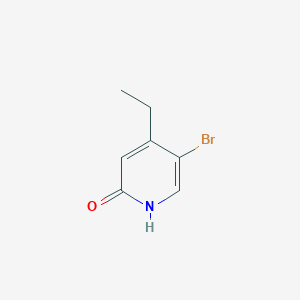
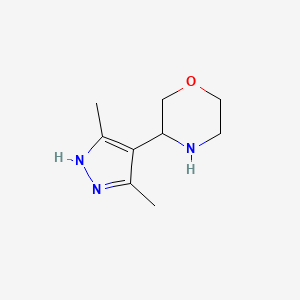
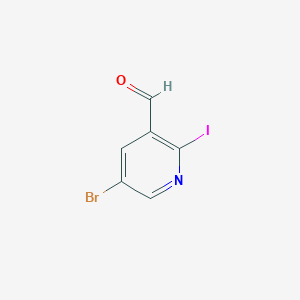
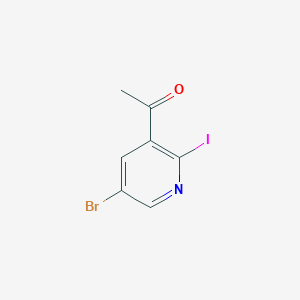
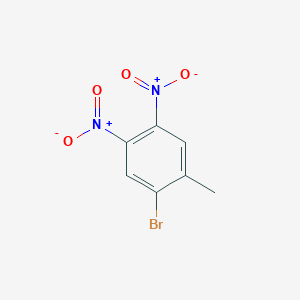


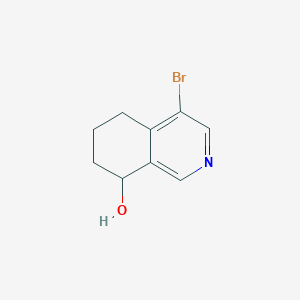
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

